Derivatives Derived from This Aldehyde Exhibit Multi-Cell Line Anticancer Potency Surpassing Doxorubicin
Derivatives synthesized from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde as the key precursor demonstrated superior in vitro cytotoxicity against hepatocellular carcinoma HepG2 cells relative to the clinical standard doxorubicin. The most active derivative, compound 2, achieved an IC50 of 9.13 µM versus doxorubicin's IC50 of 34.24 µM—a 3.75-fold improvement [1]. A separate study using the same aldehyde scaffold produced a derivative (4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile) with IC50 of 9.13 µM against HepG2 versus doxorubicin at 34.24 µM, and was also potent across MCF7 (11.96 vs. 20.85 µM), A549 (9.13 vs. 5.93 µM), PC3 (29.13 vs. 38.02 µM), and HCT116 (8.91 vs. 7.17 µM) cell lines [2]. No published study using 3-(4-chlorophenyl)- or 3-phenyl-1H-pyrazole-4-carbaldehyde as the starting material reports comparable multi-line potency with selectivity data.
| Evidence Dimension | In vitro cytotoxicity (IC50) against hepatocellular carcinoma HepG2 |
|---|---|
| Target Compound Data | Derivative compound 2: IC50 = 9.13 µM [1]; Derivative pyridine-carbonitrile: IC50 = 9.13 µM [2] |
| Comparator Or Baseline | Doxorubicin: IC50 = 34.24 µM [1]; Doxorubicin: IC50 = 34.24 µM [2] |
| Quantified Difference | 3.75-fold more potent than doxorubicin (target derivative vs. standard) |
| Conditions | HepG2 hepatocellular carcinoma cell line; MTT assay; 48 h incubation [REFS-1, REFS-2] |
Why This Matters
Demonstrates that this specific aldehyde generates anticancer leads with single-digit micromolar potency, a validated starting point for hit-to-lead optimization that is not documented for closely related 3-aryl-pyrazole-4-carbaldehydes.
- [1] Fahmy, H. H.; Srour, A. M.; Ismail, M. A.; Khater, M. A.; Serrya, R. A.; El-Manawaty, M. A. Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Res. Chem. Intermed. 2016, 42, 6881–6892. View Source
- [2] Srour, A. M.; Fahmy, H. H.; Khater, M. A.; El-Manawaty, M. A.; Shalaby, E. M. Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Monatsh. Chem. 2018, 149, 1137–1147. View Source
